Cas no 1340420-88-3 (ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate)
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,2,2-trifluoroethyl)-, ethyl ester
- Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate
- AKOS012685639
- CS-0291007
- 1340420-88-3
- EN300-1119945
- ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate
-
- Inchi: 1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(15-12-5)3-7(8,9)10/h2-3H2,1H3
- InChI Key: GJQLGBKSQRGHHU-UHFFFAOYSA-N
- SMILES: O1C(CC(F)(F)F)=NC(C(OCC)=O)=N1
Computed Properties
- Exact Mass: 224.04087658g/mol
- Monoisotopic Mass: 224.04087658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.381±0.06 g/cm3(Predicted)
- Boiling Point: 237.1±50.0 °C(Predicted)
- pka: -5.59±0.10(Predicted)
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119945-0.05g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1119945-0.1g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1119945-0.25g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1119945-0.5g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1119945-1.0g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1119945-2.5g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1119945-5.0g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1119945-10.0g |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 10g |
$5221.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361677-50mg |
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 98% | 50mg |
¥22032.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361677-100mg |
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate |
1340420-88-3 | 98% | 100mg |
¥26913.00 | 2024-08-09 |
ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate
Recent Advances in the Study of Ethyl 5-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS: 1340420-88-3)
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1340420-88-3) is a fluorinated oxadiazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, structural properties, and biological activities, positioning it as a promising scaffold for the design of novel therapeutic agents. This research brief consolidates the latest findings on this compound, highlighting its relevance in contemporary chemical biology and pharmaceutical research.
The synthesis of ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate has been optimized through innovative methodologies, including microwave-assisted reactions and catalytic processes. These advancements have improved yield and purity, making the compound more accessible for further studies. Structural characterization using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the stability and unique electronic properties conferred by the trifluoroethyl group, which is critical for its interaction with biological targets.
In pharmacological research, this oxadiazole derivative has demonstrated notable bioactivity, particularly as an inhibitor of key enzymes involved in inflammatory and metabolic pathways. For instance, recent in vitro studies have shown its efficacy in modulating the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting potential applications in treating inflammatory diseases such as arthritis and asthma. Additionally, its fluorinated structure enhances membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics.
Further investigations into the compound's mechanism of action have employed computational modeling and molecular docking studies. These analyses reveal that the trifluoroethyl moiety plays a pivotal role in binding to hydrophobic pockets of target proteins, thereby enhancing affinity and selectivity. Such insights are invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic profile.
Despite these promising findings, challenges remain in translating ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound's development.
In conclusion, ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate represents a versatile and pharmacologically relevant molecule with broad potential in drug discovery. Ongoing research continues to uncover its multifaceted applications, from anti-inflammatory agents to CNS therapeutics. As synthetic and analytical techniques evolve, this compound is poised to play a pivotal role in the next generation of biologically active small molecules.
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